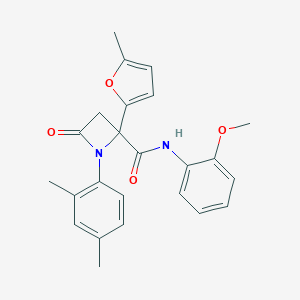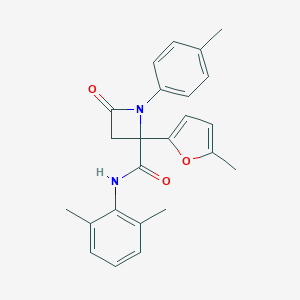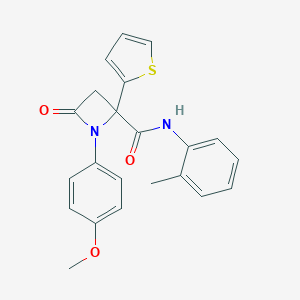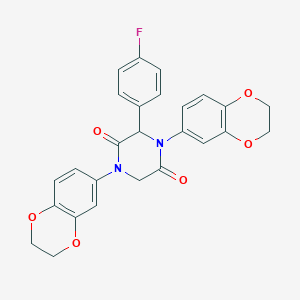
4-(2,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione, commonly known as Temozolomide, is an orally administered medication used for the treatment of brain tumors. It is a chemical compound that belongs to the class of alkylating agents, which are used to treat various types of cancers.
作用機序
Temozolomide works by damaging the DNA in cancer cells, which prevents them from dividing and growing. It does this by adding an alkyl group to the DNA molecule, which causes it to break apart. Cancer cells are more susceptible to this type of damage than normal cells, which allows temozolomide to selectively target cancer cells.
Biochemical and Physiological Effects:
Temozolomide has been shown to have a number of biochemical and physiological effects on the body. It can cause a decrease in white blood cell count, which can increase the risk of infection. It can also cause nausea, vomiting, and fatigue.
実験室実験の利点と制限
Temozolomide has several advantages for use in lab experiments. It is relatively easy to administer orally, which makes it convenient for use in animal models. It also has a well-established mechanism of action, which allows for more targeted experiments. However, its use is limited by its potential toxicity and side effects, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research involving temozolomide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its side effects. Another area of interest is the use of temozolomide in combination with other drugs or therapies to improve its effectiveness. Finally, there is a need for further research into the underlying mechanisms of temozolomide's action, which could lead to the development of new treatments for brain tumors.
合成法
Temozolomide is synthesized by a process called alkylation, which involves the addition of an alkyl group to a molecule. The synthesis of temozolomide involves the reaction of 3,4-dihydroxybenzoic acid with methylamine to form 3-methyl-4-nitrobenzoic acid. This is then reduced to 3-amino-4-methylbenzoic acid, which is further reacted with 2,5-dimethyl-3-nitrophenyl isocyanate to form the final product, temozolomide.
科学的研究の応用
Temozolomide has been extensively studied for its efficacy in the treatment of brain tumors, particularly glioblastoma multiforme (GBM). GBM is a highly aggressive form of brain cancer that is difficult to treat using conventional methods. Temozolomide has been shown to be effective in prolonging survival in patients with GBM.
特性
分子式 |
C26H26N2O3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
4-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O3/c1-17-6-11-21(12-7-17)27-16-24(29)28(23-15-18(2)5-8-19(23)3)25(26(27)30)20-9-13-22(31-4)14-10-20/h5-15,25H,16H2,1-4H3 |
InChIキー |
AYLRVICSWMKFOW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=C(C=CC(=C4)C)C |
正規SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=C(C=CC(=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242341.png)
![4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242343.png)
![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)
![(4Z)-4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242350.png)
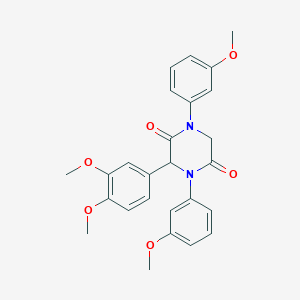
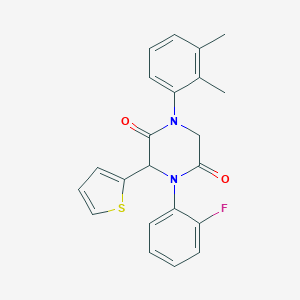
![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)
